molecular formula C8H7F3N2O2 B1587309 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide CAS No. 175277-68-6

2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B1587309
CAS No.: 175277-68-6
M. Wt: 220.15 g/mol
InChI Key: RRGITINWTJJJLD-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide is a heterocyclic compound with the molecular formula C8H7F3N2O2 and a molecular weight of 220.15 g/mol . This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a carboxamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide involves several steps. One common method includes the reaction of 2-methoxypyridine with trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group. . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and applications. The presence of different functional groups can lead to variations in reactivity, biological activity, and industrial uses.

Properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-15-7-5(6(12)14)4(2-3-13-7)8(9,10)11/h2-3H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGITINWTJJJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372606
Record name 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-68-6
Record name 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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